Aconitine
Overview
Description
Aconitine is an alkaloid with a diterpenoid structure that occurs naturally in the roots of Aconitum napellus (Ranunculaceae), or the monkshood plant . It is the principal alkaloid in the A. napellus root .
Synthesis Analysis
The synthesis of aconitine involves several steps. From ®- (−)-carvone-derived 20, a chiral 2-methylenecyclohexane-1,3,5-triol derivative 19 is first prepared . A substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate 25 derived from 19 provides a fully decorated A-ring building block 17 . The first reported synthesis of a fully functionalized aconitine AE fragment 16 is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Molecular Structure Analysis
Aconitine is a C19-norditerpenoid, based on its presence of this C18 carbon . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of aconitine include a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate . This provides a fully decorated A-ring building block . The synthesis of a fully functionalized aconitine AE fragment is achieved by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Physical And Chemical Properties Analysis
Aconitine has a molecular formula of C34H47NO11 and a molecular weight of 645.75 . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .Scientific Research Applications
Mitochondrial Energy Metabolism Dysfunction
Aconitine, derived from Aconitum L., impacts mitochondrial energy metabolism. In SH-SY5Y cells, it suppresses cell proliferation and increases reactive oxygen species (ROS), leading to excessive lactate dehydrogenase release. Aconitine induces a significant decrease in ATP production, basal respiration, proton leak, maximal respiration, and succinate dehydrogenase activity. These effects may be attributed to the inhibition of AMPK signaling and abnormal mitochondrial dynamics (Yang et al., 2021).
Cardiac Function and Safety
Aconitine has been linked to changes in body weight and rectal temperature in mice due to its cardiovascular effects. Chronic aconitine administration in mice leads to a decrease in body weight gain and transient rectal hypothermia. This indicates that aconitine's long-term use might affect cardiac metabolism and safety, which is crucial for understanding its therapeutic and toxicological profile (Wada et al., 2006).
Effects on Potassium Channels
Aconitine blocks HERG and Kv1.5 potassium channels, which are relevant to cardiac function. It exhibits voltage-, time-, and frequency-dependent inhibition on these channels, suggesting a possible mechanism for aconitine-induced arrhythmias in animal models (Li et al., 2010).
Cardiomyocyte Damage
Aconitine induces cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis. This understanding is vital for comprehending the cardiotoxicity and neurotoxicity risks associated with aconitine usage (Peng et al., 2019).
Metabolism Pathways
The metabolism of aconitine involves various cytochrome P450 isozymes. CYP3A4/5 and CYP2D6 play a critical role in its metabolism, providing insights into aconitine's pharmacokinetics and interactions with other drugs (Tang et al., 2011).
Neurological Impact
Aconitine's effect on the dopaminergic nervous system has been studied in zebrafish and SH-SY5Y cells. It affects dopamine homeostasis and activates the AC/cAMP/PKA pathway, leading to nerve cell damage. These insights are crucial for understanding aconitine's neurological implications (Zhou et al., 2022).
Safety And Hazards
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBVAOIAHNAPC-XTHSEXKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aconitine | |
CAS RN |
302-27-2 | |
Record name | Aconitine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.